1-Acetyl-3-bromo-4-chloroindole
Overview
Description
Molecular Structure Analysis
The molecular formula of 1-Acetyl-3-bromo-4-chloroindole is C10H7BrClNO . The InChI code is 1S/C10H7BrClNO/c1-6(14)13-5-7(11)10-8(12)3-2-4-9(10)13/h2-5H,1H3 . The molecular weight is 272.52 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 272.52 g/mol . The compound has a topological polar surface area of 22 Ų . It has a computed XLogP3-AA value of 3.2 , indicating its lipophilicity. The compound is stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis Techniques and Precursors
Development of Chromogenic Substrates : A study detailed the synthesis of a chromogenic substrate from sialic acid, involving steps like acetylation and chlorination, which could be related to methods for synthesizing compounds like "1-Acetyl-3-bromo-4-chloroindole" for use in chromogenic assays Tang Yan-bo (2003).
Auxin Research in Plant Growth : Research on 4-Chloroindole-3-acetic acid (4-Cl-IAA), a potent auxin, indicates the significance of halogenated indoles in understanding plant growth and development, suggesting potential applications in agricultural science D. Reinecke (2004).
Synthesis of Indigogenic Substrates : A general and efficient synthesis method for N-acetyl-5-bromo-4-chloroindoxyl, a precursor for indigogenic substrates, was reported. This demonstrates the role of halogenated indoles in probing biological activities Michael N. Gandy et al. (2015).
Biological Applications
Microbial Degradation of Environmental Pollutants : A review on microbial degradation pathways for indole and its derivatives, including halogenated versions, highlights their significance as environmental pollutants and the microbial responses to them P. Arora et al. (2015).
Bioassays and Plant Growth Regulation : The synthesis of 4-Chloroindole-3-acetic acid and its esters for bioassays indicates their potential in regulating plant growth, presenting a research avenue for "this compound" in similar contexts M. Katayama (2000).
Chemical Properties and Reactions
- Halogenated Auxin Biosynthesis : The only known halogenated plant hormone, 4-chloroindole-3-acetic acid, is synthesized in legume seeds, indicating potential pathways for creating similar halogenated compounds for research purposes Nathan D. Tivendale et al. (2012).
Safety and Hazards
The safety information available indicates that 1-Acetyl-3-bromo-4-chloroindole has several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
1-Acetyl-3-bromo-4-chloroindole, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets that result in changes to cellular processes. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the broad range of biological activities associated with indole derivatives . .
Biochemical Analysis
Cellular Effects
1-Acetyl-3-bromo-4-chloroindole influences various cellular processes and functions. Indole derivatives are known to affect cell signaling pathways, gene expression, and cellular metabolism For example, they can modulate the activity of key signaling molecules and transcription factors, leading to changes in gene expression profiles
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. Indole derivatives are known to bind to multiple receptors and enzymes, leading to either inhibition or activation of their functions This binding can result in changes in gene expression and subsequent cellular responses
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. Factors such as stability, degradation, and long-term effects on cellular function are crucial considerations. Indole derivatives are generally stable under standard laboratory conditions, but their stability can be influenced by factors such as temperature and pH . Long-term studies are needed to fully understand the temporal effects of this compound on cellular functions.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Indole derivatives have been shown to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity. Studies on this compound in animal models are ongoing to establish these dosage parameters.
Metabolic Pathways
This compound is involved in various metabolic pathways. Indole derivatives are known to interact with enzymes and cofactors that play critical roles in metabolic processes . These interactions can affect metabolic flux and metabolite levels. The specific metabolic pathways involving this compound are still being investigated, but it is expected to follow similar metabolic patterns as other indole derivatives.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. Indole derivatives are known to interact with transporters and binding proteins that facilitate their movement across cellular membranes . These interactions can influence the localization and accumulation of this compound within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Indole derivatives often contain targeting signals or undergo post-translational modifications that direct them to specific compartments or organelles . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1-(3-bromo-4-chloroindol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-6(14)13-5-7(11)10-8(12)3-2-4-9(10)13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAMLNKESBSRHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC=C2Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601252880 | |
Record name | Ethanone, 1-(3-bromo-4-chloro-1H-indol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601252880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375064-70-2 | |
Record name | Ethanone, 1-(3-bromo-4-chloro-1H-indol-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375064-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(3-bromo-4-chloro-1H-indol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601252880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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